dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 65605-58-5
VCID: VC17981516
InChI: InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3
SMILES:
Molecular Formula: C23H39F3O4
Molecular Weight: 436.5 g/mol

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate

CAS No.: 65605-58-5

Cat. No.: VC17981516

Molecular Formula: C23H39F3O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate - 65605-58-5

Specification

CAS No. 65605-58-5
Molecular Formula C23H39F3O4
Molecular Weight 436.5 g/mol
IUPAC Name dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3
Standard InChI Key AIBYSHCOOFEZPN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dodecyl 2-methylprop-2-enoate (C₁₆H₃₀O₂) consists of a methacrylic acid backbone esterified with a dodecyl (lauryl) chain. The structure is defined by the formula:

CH2=C(CH3)COO(CH2)11CH3\text{CH}_2=\text{C(CH}_3\text{)}-\text{COO}-\text{(CH}_2\text{)}_{11}\text{CH}_3

In contrast, 3,3,3-trifluoropropyl 2-methylprop-2-enoate (C₁₀H₁₃F₃O₂) features a trifluoromethyl group attached to the propyl chain:

CH2=C(CH3)COOCH2CF3\text{CH}_2=\text{C(CH}_3\text{)}-\text{COO}-\text{CH}_2\text{CF}_3

The presence of fluorine atoms in the latter compound significantly alters its electronic and steric properties, increasing resistance to hydrolysis and thermal degradation .

Synthesis and Industrial Production

Dodecyl 2-Methylprop-2-enoate

The synthesis involves esterification of methacrylic acid with dodecyl alcohol under acidic catalysis:

CH2=C(CH3)COOH+C12H25OHH+Dodecyl methacrylate+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{C}_{12}\text{H}_{25}\text{OH} \xrightarrow{\text{H}^+} \text{Dodecyl methacrylate} + \text{H}_2\text{O}

Industrial-scale production employs continuous-flow reactors to optimize yield (typically >90%) and purity .

3,3,3-Trifluoropropyl 2-Methylprop-2-enoate

This compound is synthesized via analogous esterification using 3,3,3-trifluoropropyl alcohol:

CH2=C(CH3)COOH+CF3CH2CH2OHH+3,3,3-Trifluoropropyl methacrylate+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{CF}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{3,3,3-Trifluoropropyl methacrylate} + \text{H}_2\text{O}

The reaction requires stringent moisture control to prevent side reactions. Industrial methods utilize molecular sieves to absorb water, driving the equilibrium toward product formation .

Physicochemical Properties

PropertyDodecyl 2-Methylprop-2-enoate3,3,3-Trifluoropropyl 2-Methylprop-2-enoate
Molecular Weight (g/mol)270.41224.19
Boiling Point (°C)414.3 (at 760 mmHg) 185 (estimated)
Density (g/cm³)0.89 (20°C) 1.25 (predicted)
LogP13.13 2.8 (estimated)
SolubilityInsoluble in water Partially miscible in organic solvents

The high LogP of dodecyl methacrylate underscores its hydrophobicity, making it ideal for water-resistant coatings. The trifluoropropyl variant’s lower LogP reflects moderate polarity due to the electronegative fluorine atoms .

Applications in Polymer Science

Copolymerization Behavior

Both esters are used as comonomers to tailor polymer properties:

  • Dodecyl methacrylate: Imparts flexibility and low glass transition temperatures (Tg) in acrylic resins .

  • 3,3,3-Trifluoropropyl methacrylate: Enhances chemical resistance and UV stability in fluoropolymers .

A hypothetical copolymer of these monomers would combine hydrophobicity and fluorinated inertness, suitable for high-performance coatings.

Industrial Use Cases

  • Adhesives: Dodecyl methacrylate improves tackiness in pressure-sensitive adhesives .

  • Optical Fibers: Fluorinated methacrylates reduce signal loss by minimizing moisture absorption .

Environmental and Regulatory Considerations

Persistence and Bioaccumulation

Dodecyl methacrylate is flagged under EPA’s PFAS monitoring due to its persistence in aquatic systems . The trifluoropropyl variant’s environmental fate remains understudied but may pose similar risks.

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